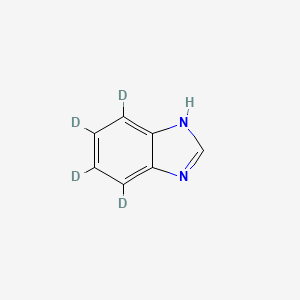

Benzimidazole-4,5,6,7-D4

Descripción general

Descripción

Benzimidazole-4,5,6,7-D4 is an isotopic labelled form of Benomyl, which is a benzimidazole derivative and could be used as a fungicide . Benzimidazole is a heterocyclic aromatic organic compound, viewed as fused rings of the aromatic compounds benzene and imidazole .

Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . A study reports a simple process to synthesize and separate 2-substituted-phenyl benzimidazole derivatives with high yield and efficiency . The synthetic procedure involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The reactions are accelerated by orders of magnitude in comparison to the bulk .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .Aplicaciones Científicas De Investigación

Benzimidazole Fungicides and Tubulin Inhibitors

Benzimidazole derivatives are extensively used in agriculture and veterinary medicine as fungicides and anthelmintic drugs. They are specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This property has also led to their experimental use in cancer chemotherapy. Studies in fungal cell biology and molecular genetics have used benzimidazoles to study tubulin structure, organization, and function of microtubules (Davidse, 1986).

Antiviral Effects

Certain substituted benzimidazoles have shown antiviral effects against influenza A, parainfluenza, vaccinia, and encephalomyocarditis virus. These compounds inhibit the growth of these viruses by reducing the synthesis of cellular RNA. However, their action is not specific to virus-induced processes (Bucknall, 1967).

Interaction with DNA and DNA-associated Processes

Benzimidazole derivatives are known for their interaction with DNA and interference with DNA-associated processes, making them relevant in medicinal chemistry. This includes antihelminthic, antacid, antibacterial drugs, and compounds known for interaction with DNA (Bhattacharya & Chaudhuri, 2008).

Antibacterial and Antitumor Activities

New benzimidazole derivatives have been synthesized for use in treating microbial infections and tumor inhibition. These derivatives have shown effectiveness against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as in vitro screening for antioxidant activity and cytotoxicity effect against human liver cancer cell lines (Khalifa et al., 2018).

Structure-Reactivity Relationship in Tetrahalogeno-Benzimidazoles

Studies on tetrahalogeno-benzimidazoles, which are protein kinase CK2 inhibitors, provide insights into weak interaction patterns and their role in medicinal applications. These studies are crucial for understanding the biological activity of compounds from the tetrahalogeno-benzimidazole series (Latosinska et al., 2014).

Inhibition of DNA Topoisomerase I

Some benzimidazole derivatives act as inhibitors of type I DNA topoisomerases, showcasing their potential in developing new therapeutic agents (Alpan et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZJCKYKOHLVJF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC=N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole-4,5,6,7-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)